2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane
Description
Properties
IUPAC Name |
2-[[4-[2-[4-(oxiran-2-ylmethoxy)cyclohexyl]propan-2-yl]cyclohexyl]oxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h15-20H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPRASLJQIBVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)OCC2CO2)C3CCC(CC3)OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928443 | |
| Record name | 2,2'-{Propane-2,2-diylbis[(cyclohexane-4,1-diyl)oxymethylene]}bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13410-58-7, 26283-70-5 | |
| Record name | Hydrogenated bisphenol A diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13410-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YX 8000 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26283-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-{Propane-2,2-diylbis[(cyclohexane-4,1-diyl)oxymethylene]}bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(1-methylethylidene)bis(cyclohexane-4,1-diyloxymethylene)]bisoxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The preparation of 2,2’-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane involves the reaction of an epoxidizing agent with 2,2’-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bispropane . This reaction requires specific chemical synthesis techniques and equipment . Industrial production methods may vary, but they generally involve similar synthetic routes and reaction conditions .
Chemical Reactions Analysis
2,2’-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include epoxidizing agents, reducing agents, and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications in chemistry, biology, medicine, and industry . It is used in the preparation of polyimides, epoxy soybean oil, and epoxy propane . Additionally, it serves as a curing agent, adhesive, and surface coating, providing chemical cross-linking, improved thermal stability, and mechanical properties .
Mechanism of Action
The mechanism of action of 2,2’-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane involves its ability to form chemical cross-links, which enhance the thermal stability and mechanical properties of materials . The molecular targets and pathways involved in this process are related to the compound’s reactivity with other chemical species .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues
Key analogues include:
Bisphenol A Diglycidyl Ether (BADGE)
Bisphenol F Diglycidyl Ether (BFDGE)
Cyclohexane-Based Epoxides
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Hydrophobicity (log Pow):
- Target Compound: No direct data, but cyclohexane rings likely reduce hydrophobicity compared to BADGE.
- BADGE : log Pow = 3.5 .
- BFDGE : Higher hydrophobicity due to methylene bridge (data inferred from structural similarity).
Thermal Stability:
Toxicity Profiles
Table 2: Toxicity Comparison
Key Findings :
- The target compound exhibits lower toxicity concerns, with negative results in reproductive and carcinogenicity assays .
Biological Activity
2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane, commonly referred to as bisoxirane, is a synthetic compound with a complex structure and notable biological activities. This article explores its biological activity, including mechanisms of action, potential applications, and safety considerations based on diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 352.51 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| CAS Number | 13410-58-7 |
| Density | 1.07 g/cm³ |
| Boiling Point | 465.1 °C at 760 mmHg |
| Flash Point | 119.2 °C |
| Polar Surface Area | 43.52 Ų |
| LogP | 3.96 |
These properties suggest that the compound has a relatively high boiling point and moderate hydrophobicity, which may influence its biological interactions.
Research indicates that bisoxirane exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that bisoxirane derivatives can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .
- Cytotoxicity : In vitro studies demonstrate that bisoxirane can induce cytotoxic effects in cancer cell lines, suggesting its potential use in cancer therapy .
- Skin Irritation and Sensitization : The compound has been classified as causing skin irritation and may provoke allergic reactions upon contact, highlighting the need for careful handling .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of bisoxirane against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations. -
Cytotoxicity Assessment :
In a laboratory setting, the cytotoxic effects of bisoxirane were tested on several human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents . -
Safety Profile :
A comprehensive toxicological assessment revealed that while bisoxirane has beneficial properties, it also poses risks for skin irritation and sensitization. In animal studies, dermal exposure resulted in localized inflammatory responses .
Applications
Given its biological activity, bisoxirane may find applications in various fields:
- Pharmaceuticals : As a potential antimicrobial and anticancer agent.
- Cosmetics : Due to its ability to inhibit microbial growth.
- Industrial Uses : In the formulation of coatings and adhesives where antimicrobial properties are desirable.
Q & A
Q. What synthetic routes and reaction conditions are optimal for preparing 2,2'-((1-methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane?
The compound is synthesized via nucleophilic ring-opening reactions. A common method involves reacting hydrogenated bisphenol A (1-methylethylidene-bis(cyclohexanol)) with epichlorohydrin in the presence of sodium hydroxide. Critical parameters include:
- Temperature : Maintained at 50–60°C to balance reaction kinetics and epoxide ring stability.
- Molar Ratios : A 1:2 stoichiometric ratio of bisphenol to epichlorohydrin ensures complete glycidylation.
- Dehydrochlorination : Conducted under vacuum to remove HCl byproducts and prevent side reactions. Industrial-scale production employs continuous reactors with real-time pH and temperature monitoring to achieve >90% yield .
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) coupled with NIST database matching confirms molecular ion peaks and fragmentation patterns (e.g., m/z 352.51 for [M+H]⁺) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify epoxide protons (δ 3.1–3.4 ppm) and cyclohexyl backbone signals (δ 1.2–2.1 ppm).
- HPLC-PDA : Purity >99% is verified using reversed-phase C18 columns with UV detection at 220 nm .
Q. What is the environmental persistence of this compound under standard biodegradation assays?
According to OECD Test Guideline 301F, the compound exhibits 5% biodegradation over 28 days, classifying it as not readily biodegradable. Key factors include:
- Hydrophobicity : Log Pow = 3.5 limits microbial accessibility.
- Epoxide Stability : Resistance to hydrolytic cleavage under neutral pH conditions .
Q. What standardized methodologies are used to evaluate reproductive and developmental toxicity?
- OECD 416 (Two-Generation Study) : Administered via oral gavage in rats (≤1,000 mg/kg/day), showing no adverse effects on fertility or fetal development.
- OECD 453 (Chronic Toxicity) : 24-month exposure in mice via dermal contact (500 mg/kg) resulted in no carcinogenic or endocrine-disrupting outcomes .
Advanced Research Questions
Q. How can conflicting carcinogenicity data (e.g., mouse tumorigenicity vs. IARC Group 3 classification) be reconciled?
Discrepancies arise from exposure routes and metabolic differences:
- Mouse Skin Studies : Chronic dermal exposure () induced localized tumors, likely due to reactive metabolite formation (e.g., epoxide ring-opening intermediates).
- IARC Evaluation : Group 3 classification reflects insufficient evidence in humans and variability in mechanistic data. Researchers should conduct in vitro genotoxicity assays (e.g., Ames test, Comet assay) to clarify mutagenic potential and species-specific metabolic pathways .
Q. What regulatory considerations apply to polymer formulations incorporating this compound under 40 CFR Part 721?
The U.S. EPA designates copolymers (e.g., with 2-oxepanone or bisphenol A) as Significant New Use Rules (SNURs) substances. Compliance requires:
Q. What reaction mechanisms dominate nucleophilic substitutions at the epoxide groups?
The compound undergoes regioselective ring-opening with nucleophiles:
- Amines : Primary amines (e.g., ethylenediamine) attack the less hindered epoxide carbon, forming β-hydroxyamine adducts.
- Thiols : Catalyzed by Lewis acids (e.g., BF₃), thiols yield β-hydroxysulfides with >80% conversion at 60°C.
- Kinetic Control : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while temperature modulates reaction rates .
Q. How does the log Pow value (3.5) inform bioaccumulation risk assessments in aquatic ecosystems?
- Partitioning Behavior : A log Pow >3 suggests moderate bioaccumulation potential in lipid-rich tissues.
- QSAR Modeling : Predicts a bioconcentration factor (BCF) of 350–500 in fish, necessitating chronic exposure studies under OECD 305 guidelines.
- Mitigation Strategies : Functionalization with hydrophilic groups (e.g., PEGylation) reduces log Pow to <2, enhancing biodegradability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
